1-Methylimidazole-d6
Overview
Description
1-Methylimidazole-d6 is the deuterium labeled 1-Methylimidazole . It is a stable isotope and is used as a tracer for quantitation during the drug development process . It is a colorless liquid and is used as a specialty solvent, a base, and as a precursor to some ionic liquids .
Synthesis Analysis
1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalyzed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . In the case of 1-methylimidazole as the ligand, the as-synthesized nanozyme (denoted as Cu-MIM) has the highest yield and best activity among the nanozymes prepared .Molecular Structure Analysis
1-Methylimidazole forms adducts with Lewis acids such as molybdenum perfluorobutyrate and [Rh (CO) 2 Cl] 2 . The donor properties of 1-methylimidazole have been analyzed by the ECW model yielding E B = 1.16 and C B = 4.92 .Chemical Reactions Analysis
1-Methylimidazole belongs to the class of organic compounds known as n-substituted imidazoles. These are heterocyclic compounds containing an imidazole ring substituted at position 1 .Physical And Chemical Properties Analysis
1-Methylimidazole has a molar mass of 82.10 g/mol and a density of 1.03 g/cm^3 . It has a melting point of -6 °C and a boiling point of 198 °C . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .Scientific Research Applications
Chemical Synthesis
“1-Methylimidazole-d6” is used in chemical synthesis . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids . Methylation also provides a significantly lower melting point, which makes 1-methylimidazole a useful solvent .
Specialty Solvent
“this compound” is used as a specialty solvent . Its lower melting point due to methylation makes it a useful solvent .
Base
“this compound” is used as a base . With the N-methyl group, this particular derivative of imidazole cannot tautomerize .
Precursor to Ionic Liquids
“this compound” is used as a precursor to some ionic liquids . It is a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids .
Mimic for Biomolecules
In the research laboratory, “this compound” and related derivatives have been used as mimic aspects of diverse imidazole-based biomolecules .
Synthesis of Pyrrole-Imidazole Polyamides
“this compound” is also the precursor for the synthesis of the methylimidazole monomer of pyrrole-imidazole polyamides .
Safety and Hazards
1-Methylimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing vapors, mist, gas, and dust formation .
Future Directions
1-Methylimidazole and related derivatives have been used as mimic aspects of diverse imidazole-based biomolecules . It is also the precursor for the synthesis of the methylimidazole monomer of pyrrole-imidazole polyamides . These polymers can selectively bind specific sequences of double-stranded DNA by intercalating in a sequence-dependent manner . In a recent study, a nanozyme was synthesized using 1-methylimidazole, which showed enhanced laccase-like activity and was used for fast degradation and sensitive detection of phenol compounds .
properties
IUPAC Name |
2,4,5-trideuterio-1-(trideuteriomethyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i1D3,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTWTZJPVLRJOU-RLTMCGQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462884 | |
Record name | 1-Methylimidazole-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
285978-27-0 | |
Record name | 1-Methylimidazole-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 285978-27-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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